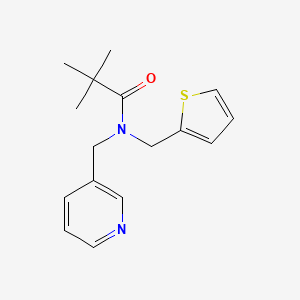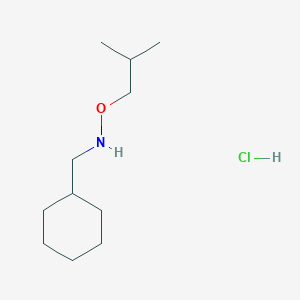
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)thiophene-3-carboxamide, also known as HPTET, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives play a significant role in the development of organic semiconductors . The compound , with its thiophene backbone, could be utilized in the synthesis of materials that exhibit semiconducting properties. These materials are crucial for the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . The structural properties of “N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-3-carboxamide” suggest potential applications in protecting metals and alloys from corrosion, which is essential in extending the life of machinery and infrastructure .
Pharmacological Properties
Thiophene-based molecules, including our compound of interest, exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects. This makes them valuable for medicinal chemists in the design of new drugs .
Material Science
The unique structure of thiophene derivatives lends itself to applications in material science . They can be used in the fabrication of advanced materials with specific mechanical, electrical, or thermal properties. This includes the development of new polymers and composites .
Anesthetics and Analgesics
Specific thiophene derivatives have been used as anesthetics and analgesics . For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. The compound could potentially be synthesized into similar drugs with local anesthetic properties .
Organic Synthesis Intermediates
The compound can serve as an intermediate in organic synthesis . It could be involved in multicomponent reactions or serve as a building block for more complex organic molecules. This is particularly useful in the synthesis of novel pharmaceuticals or agrochemicals .
Antimicrobial Oxidants
Thiophene derivatives have been used in the synthesis of potent and selective myeloperoxidase inhibitors . These inhibitors are useful as antimicrobial oxidants, providing a new avenue for combating microbial infections .
σ1 Receptor Ligands
The compound could be used in the synthesis of novel and selective σ1 receptor ligands . These ligands have implications in the treatment of neurodegenerative diseases, pain, and cancer, representing a significant area of research in neuropharmacology .
properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-17(14-8-11-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-6-9-22-10-7-16/h1-5,8,11-12,16,21H,6-7,9-10,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIVWILBFDIOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CSC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)


![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)



![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2778132.png)